Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide
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Overview
Description
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide is a heterocyclic compound with the molecular formula C4H5N3O3. It is known for its unique structure, which includes an oxadiazole ring, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide typically involves the reaction of 3-amino-4-carboxyfurazan with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxadiazole ring and the amino group .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperature conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted oxadiazoles and their derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and amino group play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is key to its activity .
Comparison with Similar Compounds
- 3-amino-4-carboxyfurazan
- 5-methyl-1,2,4-oxadiazole-3-yl
- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Comparison: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide is unique due to its specific substitution pattern and the presence of the 2-oxide group.
Properties
Molecular Formula |
C4H5N3O4 |
---|---|
Molecular Weight |
159.10 g/mol |
IUPAC Name |
methyl 4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate |
InChI |
InChI=1S/C4H5N3O4/c1-10-4(8)2-3(5)6-11-7(2)9/h1H3,(H2,5,6) |
InChI Key |
SKLBBAUSMSSXRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=[N+](ON=C1N)[O-] |
Origin of Product |
United States |
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